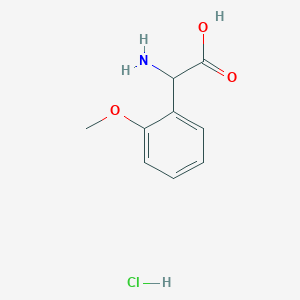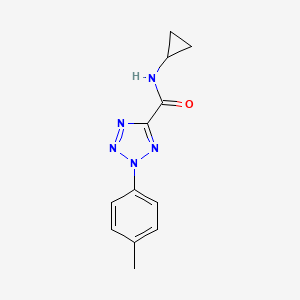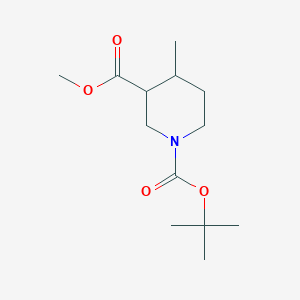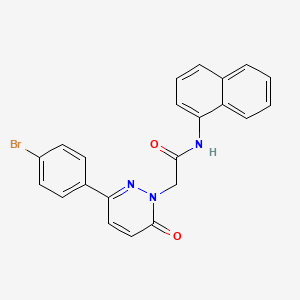
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C24H17BrN2O2 and has a molecular weight of 448.31 g/mol.
Mécanisme D'action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves the inhibition of HDACs and CAs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide leads to an increase in histone acetylation and the activation of gene expression. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAs by 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide leads to a decrease in the production of bicarbonate and an increase in the production of protons, resulting in a decrease in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide have been extensively studied. Inhibition of HDACs by this compound has been shown to lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of CAs by this compound has been shown to lead to a decrease in the production of bicarbonate and an increase in the production of protons, resulting in a decrease in pH. This decrease in pH has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide in lab experiments is its potent inhibitory activity against HDACs and CAs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in experiments.
Orientations Futures
There are several future directions for research involving 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide. One direction is the development of more potent and selective inhibitors of HDACs and CAs based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer and neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves the reaction of 4-bromobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with naphthalen-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a role in the regulation of gene expression, while CAs are enzymes that play a role in the regulation of pH in the body.
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-17-10-8-16(9-11-17)19-12-13-22(28)26(25-19)14-21(27)24-20-7-3-5-15-4-1-2-6-18(15)20/h1-13H,14H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWVZYDRUSZDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

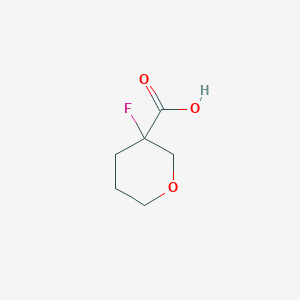
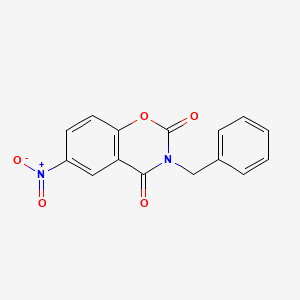


![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)
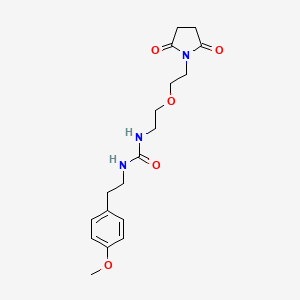
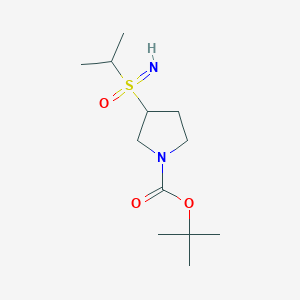

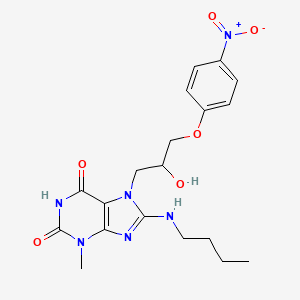
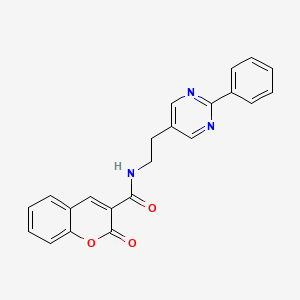
![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
